L-Carnosine-d4

Descripción general

Descripción

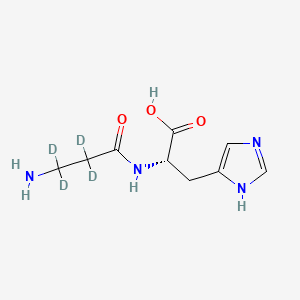

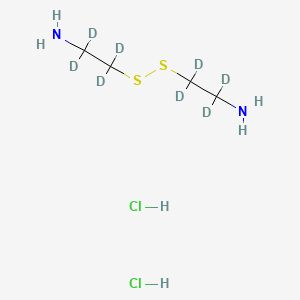

L-Carnosine-d4 is a useful research compound. Its molecular formula is C9H14N4O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis of L-Carnosine : L-Carnosine is noted for its various physiological properties and has been used in pharmaceutical, cosmetic, and healthcare industries. Research has explored the enzymatic synthesis of L-Carnosine using ancestral sequence reconstruction (ASR) techniques. The identified enzyme, LUCA-DmpA, shows potential for industrial applications due to its remarkable pH tolerance and enzymatic activity that is promoted by certain organic solvents (Liu et al., 2022).

Treatment of Acute Spinal Cord Injury : L-Carnosine demonstrates antioxidant properties and can reduce proinflammatory and profibrotic cytokines. A study investigated its efficacy in an animal model of spinal cord injury, finding that D-carnosine significantly decreased spinal cord inflammation and tissue injury, suggesting a potential therapeutic application in spinal cord trauma (Di Paola et al., 2011).

Role in Physiology and Pathophysiology : Carnosine plays roles in pH-buffering, metal-ion chelation, and antioxidant capacity. Its therapeutic potential has been tested in various diseases involving ischemic or oxidative stress, including diabetes, ocular disease, aging, and neurological disorders. The carnosine system is suggested to be crucial for homeostatic challenges (Boldyrev et al., 2013).

Antioxidant, Metal-Chelating Agent, or Glycation Inhibitor : L-Carnosine has been studied for its potential as an anticataractogenic agent. It is a potent antiglycating agent with weak metal chelating and antioxidant properties, showing dramatic inhibition of advanced glycation end product formation in certain models (Abdelkader et al., 2016).

Anti-senescent Effects in Fibroblast Culture : L-Carnosine has been demonstrated to sustain the retention of cell morphology in rat embryonic fibroblast cultures during nutritional insult and reduces the formation of DNA oxidative damage markers (Kantha et al., 1996).

Role in Muscle Carnosine Metabolism and Training : Carnosine's high concentration in mammalian skeletal muscle indicates its importance in muscle performance, especially during high-intensity exercise. It may function as a pH buffer, improve excitation-contraction coupling, and protect against reactive oxygen species (Derave et al., 2010).

Effects on Human Muscle Carnosine Storage : Supplementation with β-alanine, not L-histidine, is the rate-limiting precursor for carnosine synthesis in human skeletal muscle, influencing muscle carnosine levels (Blancquaert et al., 2017).

Propiedades

IUPAC Name |

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-IMRHFWKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

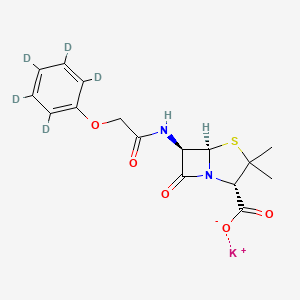

![N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B8088712.png)

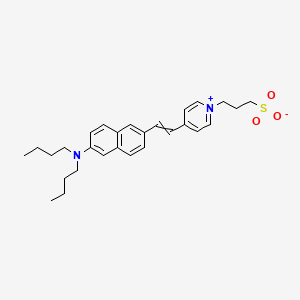

![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione](/img/structure/B8088743.png)

![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)